Quercetin-d3 (Major) Quercetin-d3 (Major)
Brand Name: Vulcanchem
CAS No.: 263711-79-1
VCID: VC0116626
InChI: InChI=1S/C15H10O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,16-19,21H/i1D,2D,3D
SMILES: C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O
Molecular Formula: C15H10O7
Molecular Weight: 305.25 g/mol

Quercetin-d3 (Major)

CAS No.: 263711-79-1

Reference Standards

VCID: VC0116626

Molecular Formula: C15H10O7

Molecular Weight: 305.25 g/mol

Quercetin-d3 (Major) - 263711-79-1

CAS No. 263711-79-1
Product Name Quercetin-d3 (Major)
Molecular Formula C15H10O7
Molecular Weight 305.25 g/mol
IUPAC Name 3,5,7-trihydroxy-2-(2,3,6-trideuterio-4,5-dihydroxyphenyl)chromen-4-one
Standard InChI InChI=1S/C15H10O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,16-19,21H/i1D,2D,3D
Standard InChIKey REFJWTPEDVJJIY-CBYSEHNBSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)[2H])O)O)[2H]
SMILES C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O
Canonical SMILES C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O
Synonyms 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-4H-1-benzopyran-4-one Dihydrate-d3; 3,3’,4’,5,7-Pentahydroxyflavone Dihydrate-d3; 3,3’,4’,5,7-Pentahydroxyflavone Dihydrate-d3;
PubChem Compound 21600688
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator